3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034450-94-5
Cat. No.: VC4281804
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034450-94-5 |
|---|---|
| Molecular Formula | C24H20N2O2S |
| Molecular Weight | 400.5 |
| IUPAC Name | 3-phenylmethoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C24H20N2O2S/c27-24(26-16-20-10-5-13-25-23(20)22-12-6-14-29-22)19-9-4-11-21(15-19)28-17-18-7-2-1-3-8-18/h1-15H,16-17H2,(H,26,27) |
| Standard InChI Key | KLIPLLXFUSNZIX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Introduction
3-(Benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound with a molecular formula of C24H20N2O2S and a molecular weight of 400.5 g/mol . This compound combines elements of benzamide, thiophene, and pyridine, making it a candidate for various chemical and biological applications due to its structural diversity.
Synthesis and Preparation
The synthesis of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step reactions, including the formation of the pyridin-3-ylmethylamine intermediate and its subsequent coupling with benzoyl chloride in the presence of a base. The benzyloxy group can be introduced through a Williamson ether synthesis or similar methods.
Biological Activity and Potential Applications
While specific biological activities of 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide are not widely reported, compounds with similar structural motifs have shown promise in various therapeutic areas. Thiophene and pyridine derivatives are often explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This would help elucidate its potential therapeutic applications and guide further chemical modifications to enhance its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume